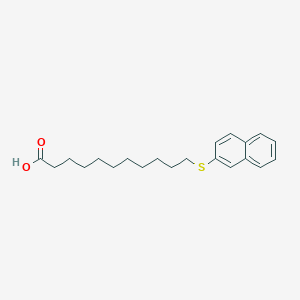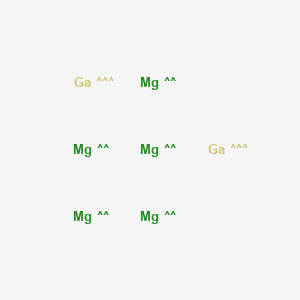
Pentamagnesium digallide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamagnesium digallide, also known as magnesium gallide (−V), is a chemical compound in the family of magnesium gallides. It has the chemical formula Mg₅Ga₂ and a molar mass of 260.97 g/mol. This compound is notable for containing gallium in the rare oxidation state of −5. It appears as a white crystalline solid with a density of 3.08 g/cm³ and a melting point of 456°C .
Méthodes De Préparation
Pentamagnesium digallide is synthesized by splat quenching a molten mixture of magnesium and gallium metal, followed by heating the resulting substance to 350°C. The reaction can be represented as: [ 5 \text{Mg} + 2 \text{Ga} \rightarrow \text{Mg}_5\text{Ga}_2 ] This compound is often an unwanted byproduct when magnesium-gallium alloys are exposed to high temperatures .
Analyse Des Réactions Chimiques
Pentamagnesium digallide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Reacts with oxygen to form magnesium oxide and gallium oxide.
Reduction: Can be reduced by hydrogen to form magnesium hydride and gallium hydride.
Substitution: Reacts with halogens to form magnesium halides and gallium halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pentamagnesium digallide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Electrochemical Properties: Used in the study of electrochemical properties of magnesium-gallium alloys.
Microstructure Analysis: Helps in understanding the microstructures of magnesium-based alloys.
Material Synthesis: Acts as a precursor in the synthesis of other magnesium-gallium compounds.
Mécanisme D'action
The mechanism by which pentamagnesium digallide exerts its effects involves its interaction with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate or accept electrons, facilitating oxidation-reduction processes .
Comparaison Avec Des Composés Similaires
Pentamagnesium digallide can be compared with other similar compounds, such as:
Magnesium Gallide (Mg₂Ga): Another compound in the magnesium-gallium family with different stoichiometry and properties.
Magnesium Indide (Mg₅In₂): Similar structure but contains indium instead of gallium.
Magnesium Stannide (Mg₂Sn): Contains tin and exhibits different chemical behavior.
This compound is unique due to the rare oxidation state of gallium and its specific preparation method .
Propriétés
Numéro CAS |
12064-14-1 |
|---|---|
Formule moléculaire |
Ga2Mg5 |
Poids moléculaire |
260.97 g/mol |
InChI |
InChI=1S/2Ga.5Mg |
Clé InChI |
BHKRUXZCMMTJBB-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



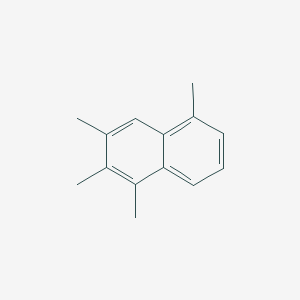
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
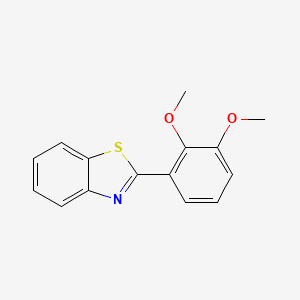


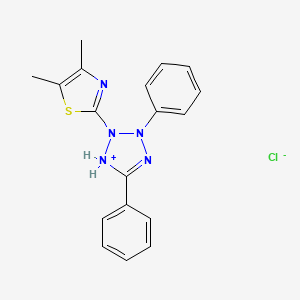

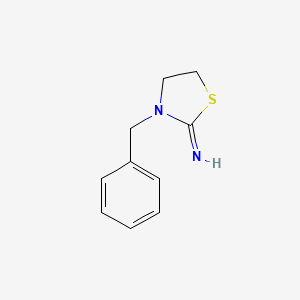

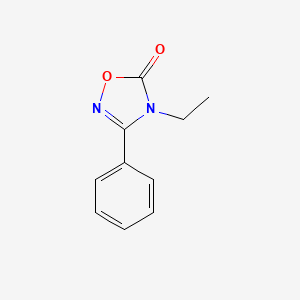
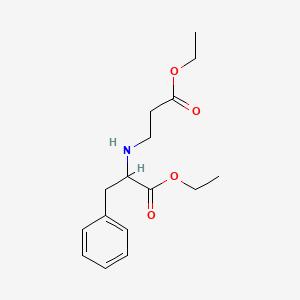
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
